molecular formula C13H16 B1617914 1,2-Dihydro-3,5,8-trimethylnaphthalene CAS No. 30316-18-8

1,2-Dihydro-3,5,8-trimethylnaphthalene

Cat. No.: B1617914
CAS No.: 30316-18-8
M. Wt: 172.27 g/mol
InChI Key: MCCIPFZNKOCWDA-UHFFFAOYSA-N
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Description

1,2-Dihydro-3,5,8-trimethylnaphthalene is an organic compound with the molecular formula C13H16 It is a derivative of naphthalene, characterized by the presence of three methyl groups at the 3, 5, and 8 positions, and a dihydro group at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-3,5,8-trimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the reduction of 3,5,8-trimethylnaphthalene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of 3,5,8-trimethylnaphthalene in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3,5,8-trimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dihydro-3,5,8-trimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3,5,8-trimethylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of methyl groups and the dihydro structure can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-1,5,8-trimethylnaphthalene
  • 1,2-Dihydro-2,5,8-trimethylnaphthalene
  • 3,5,8-Trimethylnaphthalene

Uniqueness

1,2-Dihydro-3,5,8-trimethylnaphthalene is unique due to its specific substitution pattern and the presence of a dihydro group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, highlighting its potential as a versatile compound in research and industry .

Properties

IUPAC Name

3,5,8-trimethyl-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCIPFZNKOCWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293685
Record name 1,2-Dihydro-3,5,8-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30316-18-8
Record name 1,2-Dihydro-3,5,8-trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-3,5,8-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-3,5,8-trimethylnaphthalene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6QLG5SAS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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